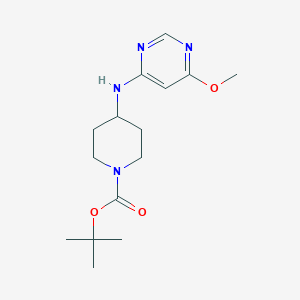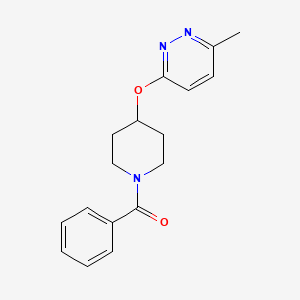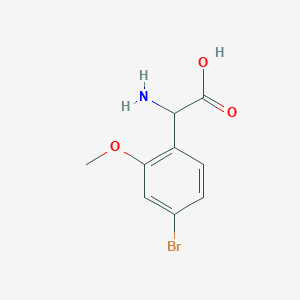
N-(1H-benzimidazol-2-ylmethyl)-4-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(1H-benzimidazol-2-ylmethyl)-4-fluorobenzamide” is a chemical compound that has been used in scientific research . It is a derivative of benzimidazole , which is a white crystal also known as azaindole, 3-azindole, benzoglyoxaline, 1,3-diazaindene, and 3-benzodiazole .
Synthesis Analysis
The synthesis of N-benzimidazol-2yl benzamide analogues has been reported in the literature . The process involves the preparation of newer N-benzimidazol-2yl substituted benzamide analogues and their assessment for activation of human glucokinase (GK) .Molecular Structure Analysis
The molecular structure of “this compound” has been analyzed using various techniques. The Vibrational Energy Distribution Analysis (VEDA) program was used to perform the vibrational assignments and calculate the Potential Energy Distribution (PED) . Theoretical and actual NMR chemical shifts were found to be quite similar .Chemical Reactions Analysis
The chemical reactions of “this compound” have been studied in the context of its use as a potential drug . The calculated HOMO and LUMO energies reveal that charge transfer happens within the molecule and MEP surface to be a chemically reactive area appropriate for drug action .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” have been reported. The compound has a molecular formula of C15H13N3O, an average mass of 251.283 Da, and a monoisotopic mass of 251.105865 Da .Aplicaciones Científicas De Investigación
Cancer Research
N-(1H-benzimidazol-2-ylmethyl)-4-fluorobenzamide and its derivatives have shown promising results in inhibiting the proliferation of cancer cells. In a study focused on breast cancer, a series of trisubstituted benzimidazole compounds were synthesized and evaluated for their ability to inhibit MDA-MB-231 human breast cancer cell proliferation. Among these compounds, a specific derivative was identified as a potent inhibitor, highlighting the potential of this compound derivatives in cancer treatment strategies (Thimmegowda et al., 2008).
Antiprotozoal Activities
The antiprotozoal properties of benzimidazole derivatives have been extensively studied, with several compounds showing effectiveness against protozoan parasites such as Trichomonas vaginalis and Giardia lamblia. These studies indicate the potential of this compound derivatives in treating infections caused by these pathogens (Katiyar et al., 1994).
Radiopharmaceutical Applications
The synthesis and evaluation of benzimidazole derivatives for use in positron emission tomography (PET) imaging have been explored. These derivatives have been investigated for their potential as radiotracers in tumor imaging, demonstrating the versatility of this compound in diagnostic applications (Zhang et al., 2010).
Anticancer Agents
Further research into 2-aryl-5(6)-nitro-1H-benzimidazole derivatives has identified compounds with significant anticancer activity. These studies have highlighted the potential of these derivatives in developing targeted cancer therapies, with specific compounds showing high levels of cytotoxicity against cancer cell lines, thereby underscoring the therapeutic potential of this compound derivatives in oncology (Romero-Castro et al., 2011).
Antihistaminic Potential
Benzimidazole derivatives have also been studied for their antihistaminic potential, further broadening the scope of this compound applications in therapeutic settings. These studies have contributed to the understanding of the pharmacological versatility of benzimidazole derivatives, including their use in the treatment of allergic diseases (Gadhave et al., 2012).
Safety and Hazards
Direcciones Futuras
The future directions for the research on “N-(1H-benzimidazol-2-ylmethyl)-4-fluorobenzamide” could involve further studies on its potential therapeutic applications, particularly in the treatment of type-2 diabetes (T2D) and opioid-induced paradoxical pain . Additionally, more research is needed to fully understand its mechanism of action and to explore its potential uses in other medical conditions.
Mecanismo De Acción
Target of Action
The primary target of N-(1H-benzimidazol-2-ylmethyl)-4-fluorobenzamide is human glucokinase (GK) . Glucokinase plays a crucial role in the regulation of carbohydrate metabolism. It acts as a glucose sensor, triggering shifts in metabolism or cell function in response to rising or falling levels of glucose, such as occur after a meal or when fasting .
Mode of Action
This compound acts as an allosteric activator of human glucokinase . Allosteric activators bind to a site other than the active site of an enzyme, inducing a conformational change that increases the enzyme’s activity . In this case, this compound increases the catalytic action of glucokinase, enhancing its ability to phosphorylate glucose .
Biochemical Pathways
The activation of glucokinase by this compound affects the glycolysis pathway . By increasing the activity of glucokinase, this compound enhances the conversion of glucose to glucose-6-phosphate, the first step in the glycolysis pathway. This leads to increased glucose utilization and decreased blood glucose levels .
Result of Action
The activation of glucokinase by this compound leads to a decrease in blood glucose levels . This is due to the increased conversion of glucose to glucose-6-phosphate, which is then used in various metabolic processes, including glycolysis and glycogenesis . This can be particularly beneficial in conditions characterized by hyperglycemia, such as type-2 diabetes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as pH and temperature can impact the compound’s stability and its interaction with glucokinase . Additionally, the presence of other substances, such as inhibitors or other allosteric modulators, can affect the compound’s efficacy .
Propiedades
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O/c16-11-7-5-10(6-8-11)15(20)17-9-14-18-12-3-1-2-4-13(12)19-14/h1-8H,9H2,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLMWWOUYTIXRSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(3-methoxyphenyl)methyl]-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide](/img/structure/B2728199.png)





![4-(4-methoxyphenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2728209.png)
![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]cyclopropanecarboxamide](/img/structure/B2728211.png)
![2-(4-(isopropylsulfonyl)phenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2728212.png)
![(Z)-2-chloro-N-(3-methyl-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2728213.png)

![(1H-indazol-3-yl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2728216.png)